molecular formula C9H10N4O2S B572021 3-amino-N-(1H-imidazol-2-yl)benzenesulfonamide CAS No. 1342616-05-0

3-amino-N-(1H-imidazol-2-yl)benzenesulfonamide

Cat. No.: B572021
CAS No.: 1342616-05-0
M. Wt: 238.265
InChI Key: GMHBRIZTMAHACV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-N-(1H-imidazol-2-yl)benzenesulfonamide is a compound that features both an imidazole ring and a sulfonamide group The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the sulfonamide group consists of a sulfonyl functional group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(1H-imidazol-2-yl)benzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(1H-imidazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfonic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of N-alkylated imidazole derivatives.

Mechanism of Action

The mechanism of action of 3-amino-N-(1H-imidazol-2-yl)benzenesulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes like dihydropteroate synthase, which is crucial for folate synthesis in bacteria . This inhibition disrupts bacterial DNA synthesis and cell division, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-N-(1H-imidazol-2-yl)benzenesulfonamide is unique due to the combination of the imidazole ring and the sulfonamide group, which provides a distinct set of chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to simpler sulfonamides or imidazole derivatives .

Properties

CAS No.

1342616-05-0

Molecular Formula

C9H10N4O2S

Molecular Weight

238.265

IUPAC Name

3-amino-N-(1H-imidazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C9H10N4O2S/c10-7-2-1-3-8(6-7)16(14,15)13-9-11-4-5-12-9/h1-6H,10H2,(H2,11,12,13)

InChI Key

GMHBRIZTMAHACV-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=NC=CN2)N

Synonyms

3-AMINO-N-(1H-IMIDAZOL-2-YL)BENZENE-1-SULFONAMIDE

Origin of Product

United States

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